molecular formula C24H25NO6 B11496102 methyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}phenylalaninate

methyl N-{[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-yl]carbonyl}phenylalaninate

Cat. No.: B11496102
M. Wt: 423.5 g/mol
InChI Key: KKZXQFTWYIWZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOATE is a complex organic compound with a unique structure that includes a furan ring, a phenyl group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the introduction of the methoxy groups, and the coupling of the phenylpropanoate moiety. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-CARBOXYLATE
  • 2-(3,4-DIMETHOXYPHENYL)-5-{2-(3,4-DIMETHOXYPHENYL)ETHYLAMINO}PENTANENITRILE

Uniqueness

METHYL 2-{[5-(3,4-DIMETHOXYPHENYL)-2-METHYLFURAN-3-YL]FORMAMIDO}-3-PHENYLPROPANOATE is unique due to its specific structural features, such as the combination of a furan ring with methoxy and phenylpropanoate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 2-[[5-(3,4-dimethoxyphenyl)-2-methylfuran-3-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C24H25NO6/c1-15-18(14-21(31-15)17-10-11-20(28-2)22(13-17)29-3)23(26)25-19(24(27)30-4)12-16-8-6-5-7-9-16/h5-11,13-14,19H,12H2,1-4H3,(H,25,26)

InChI Key

KKZXQFTWYIWZDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)OC)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.